"synthesis and characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole"
"synthesis and characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ). It is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical grounding and practical, field-proven insights into the handling of this significant heterocyclic compound.
Introduction: The Significance of the Indolo[3,2-b]carbazole Scaffold
The indolo[3,2-b]carbazole (ICZ) core is a rigid, planar, and electron-rich heterocyclic system that has garnered substantial interest across diverse scientific fields.[1] Its unique structure, featuring fused aromatic and heterocyclic rings, imparts high thermal stability and favorable electronic properties.[2] Consequently, ICZ derivatives are prominent building blocks in materials science, where they serve as hole-transporting layers, charge-injection materials, and electroluminescent hosts in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3][4]
In the realm of drug development and molecular biology, the ICZ scaffold is of critical importance due to its interaction with the Aryl-hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating cellular growth, differentiation, and immune responses.[5] One of the most potent endogenous AhR agonists is 6-formylindolo[3,2-b]carbazole (FICZ), a photoproduct of tryptophan.[5][6]
This guide focuses specifically on 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) , an analogue of FICZ. Research has demonstrated that 6-MICZ exhibits even higher AhR-inducing activity than FICZ in several cell lines, making it a valuable tool for studying AhR signaling pathways and a lead compound for developing novel therapeutics.[5][7] Understanding its synthesis and characterization is therefore paramount for its effective application.
Synthesis: A One-Pot Oxidative Coupling Approach
The most efficient and commonly cited method for preparing 6-MICZ is a one-pot procedure involving an oxidative coupling between indole and acetaldehyde.[5] This approach is favored for its operational simplicity and respectable yield.
Causality Behind the Synthetic Strategy
The reaction proceeds in two main stages within a single pot, avoiding the need for isolation of intermediates, which maximizes efficiency.
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Iodine-Mediated Oxidative Coupling: The first step involves the reaction of two indole molecules with acetaldehyde in the presence of iodine. Iodine acts as a mild oxidizing agent, facilitating the electrophilic substitution on the electron-rich indole rings and subsequent coupling.
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Acid-Catalyzed Cyclization and Aromatization: The intermediate formed is then treated with a strong acid, such as methanesulfonic acid, in the presence of triethyl orthoformate. The acid catalyzes an intramolecular electrophilic cyclization, forming the pentacyclic core. Triethyl orthoformate acts as a dehydrating agent, driving the reaction towards the fully aromatized indolo[3,2-b]carbazole product.
Visualizing the Synthetic Pathway
Caption: One-pot synthesis of 6-MICZ.
Detailed Experimental Protocol
This protocol is a representative synthesis based on literature procedures.[5] Researchers should always perform their own risk assessment before conducting any experiment.
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Step A (Coupling):
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To a stirred solution of indole (2 equivalents) in acetonitrile (ACN), add acetaldehyde (1 equivalent).
-
Add iodine (I₂) (1 equivalent) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for approximately 14 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Step B (Cyclization):
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To the reaction mixture from Step A, add methanol (MeOH) and triethyl orthoformate ((EtO)₃CH).
-
Carefully add methanesulfonic acid (CH₃SO₃OH) dropwise while maintaining the temperature.
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Continue stirring at room temperature for another 14 hours.
-
-
Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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The crude product is then purified using column chromatography on silica gel to yield 6-MICZ as a solid.
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Comprehensive Characterization
Affirming the identity, purity, and structure of the synthesized 6-MICZ is a critical, self-validating step. A multi-technique approach is required for unambiguous characterization.
Visualizing the Characterization Workflow
Caption: Standard workflow for the characterization of 6-MICZ.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound, providing a primary check on the success of the reaction.
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Technique: High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the confirmation of the molecular formula.
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Expected Result: For 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (C₁₉H₁₄N₂), the expected monoisotopic mass is approximately 270.1157 g/mol . The observation of a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this value confirms the product's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for 6-MICZ
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |
| Methyl Protons (-CH₃) | ~2.5 - 2.7 (singlet, 3H) | ~15 - 20 | Aliphatic methyl group attached to an aromatic ring. |
| N-H Protons (5-H, 11-H) | ~8.0 - 8.5 (broad singlet, 2H) | - | Acidic protons on the indole nitrogen atoms. |
| Aromatic Protons | ~7.2 - 8.2 (multiplets) | ~110 - 145 | Complex overlapping signals from the multiple aromatic rings. Specific assignments require 2D NMR. |
| Quaternary Carbons | - | ~120 - 145 | Includes carbons at ring junctions and the carbon attached to the methyl group. |
Note: Predicted values are estimates. Actual spectra should be compared against data for closely related, verified structures.[8]
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive method.
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Causality and Insight: This technique provides absolute proof of the atomic connectivity. Furthermore, it reveals critical information about the planarity of the indolo[3,2-b]carbazole core, bond lengths, bond angles, and intermolecular packing in the solid state.[9] For materials science applications, understanding the solid-state packing is crucial as it directly influences charge transport properties.
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Procedure: Growing single crystals suitable for analysis is the primary challenge. This is typically achieved by slow evaporation or vapor diffusion of a solution of the purified compound.[9][10] The crystal structure of related compounds often reveals a nearly planar pentacyclic framework.[9]
Properties and Applications
The synthesized and characterized 6-MICZ is a valuable compound with established biological activity and potential in materials science.
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Biological Activity: 6-MICZ is a potent agonist of the Aryl-hydrocarbon Receptor (AhR). Studies have shown its activity to be higher than that of 6-formylindolo[3,2-b]carbazole (FICZ) in human, rat, and guinea pig cell lines, suggesting the formyl group is not essential for high-affinity binding.[1][5][7] This makes 6-MICZ a critical tool for probing AhR-mediated biological pathways.
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Potential in Material Science: The parent 5,11-dihydroindolo[3,2-b]carbazole scaffold is known for its high thermal stability (melting point > 460 °C) and its utility as an electron-donating unit in organic electronics.[2][4] By analogy, 6-MICZ is expected to possess similar stability, and its properties could be tuned through further functionalization for applications in sensors, transistors, and advanced coatings.[2]
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ResearchGate. (n.d.). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. [Link]
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MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]
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PubMed. (2023). 5,12-Dihydroindolo[3,2-a]Carbazole Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation. [Link]
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PubMed. (n.d.). Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR. [Link]
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